N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbenzamide
Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbenzamide typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-chloroaniline with 3-methylbenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-methoxy-3-methylbenzamide
- N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbenzamide
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbenzamide is unique due to the presence of the chloro group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and materials with tailored properties.
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c1-13-5-4-6-14(11-13)20(27)26-22(29)25-18-12-15(9-10-16(18)23)21-24-17-7-2-3-8-19(17)28-21/h2-12H,1H3,(H2,25,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGRTXASNXJNNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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